molecular formula C12H14N2O2 B14845193 4-Cyclopropoxy-2-isopropoxynicotinonitrile

4-Cyclopropoxy-2-isopropoxynicotinonitrile

Katalognummer: B14845193
Molekulargewicht: 218.25 g/mol
InChI-Schlüssel: SCTMEPFPTZEWAH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

The synthesis of 4-Cyclopropoxy-2-isopropoxynicotinonitrile involves several steps. One common method includes the reaction of nicotinonitrile with cyclopropyl alcohol and isopropyl alcohol under specific conditions. The reaction typically requires a catalyst and is carried out under controlled temperature and pressure to ensure high yield and purity . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring cost-effectiveness and safety.

Analyse Chemischer Reaktionen

4-Cyclopropoxy-2-isopropoxynicotinonitrile undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines. The major products formed depend on the type of reaction and the reagents used.

Wissenschaftliche Forschungsanwendungen

4-Cyclopropoxy-2-isopropoxynicotinonitrile has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 4-Cyclopropoxy-2-isopropoxynicotinonitrile involves its interaction with specific molecular targets. It can bind to enzymes and receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Vergleich Mit ähnlichen Verbindungen

4-Cyclopropoxy-2-isopropoxynicotinonitrile can be compared with other similar compounds such as 5-Cyclopropoxy-4-isopropoxynicotinonitrile. While these compounds share similar structural features, their chemical properties and reactivity may differ. The uniqueness of this compound lies in its specific functional groups and their arrangement, which influence its reactivity and applications .

Similar compounds include:

These compounds can be used for comparative studies to understand the influence of structural variations on their chemical and biological properties.

Eigenschaften

Molekularformel

C12H14N2O2

Molekulargewicht

218.25 g/mol

IUPAC-Name

4-cyclopropyloxy-2-propan-2-yloxypyridine-3-carbonitrile

InChI

InChI=1S/C12H14N2O2/c1-8(2)15-12-10(7-13)11(5-6-14-12)16-9-3-4-9/h5-6,8-9H,3-4H2,1-2H3

InChI-Schlüssel

SCTMEPFPTZEWAH-UHFFFAOYSA-N

Kanonische SMILES

CC(C)OC1=NC=CC(=C1C#N)OC2CC2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.